molecular formula C18H15ClN2O4S2 B10970522 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B10970522
M. Wt: 422.9 g/mol
InChI Key: VHZJQBWKXBKGSM-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C18H14ClN2O4S2. This compound is known for its unique chemical structure, which includes a chloro group, a phenylsulfamoyl group, and a benzenesulfonamide group. It is used in various scientific research fields due to its distinctive properties and reactivity.

Properties

Molecular Formula

C18H15ClN2O4S2

Molecular Weight

422.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C18H15ClN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h1-13,20-21H

InChI Key

VHZJQBWKXBKGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, followed by reaction with benzenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide derivatives .

Scientific Research Applications

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biological Activity

4-Chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is a sulfonamide compound notable for its significant biological activity, particularly as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a crucial component in the immune response, and its dysregulation is linked to various inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN2O2S, with a molecular weight of approximately 311.78 g/mol. The structure features a benzenesulfonamide core, which is essential for its biological activity.

Key Structural Features:

  • Chloro Group: Enhances lipophilicity and may influence receptor binding.
  • Phenylsulfamoyl Moiety: Critical for the inhibitory activity against specific enzymes involved in inflammatory pathways.

Research indicates that this compound acts primarily as an inhibitor of the NLRP3 inflammasome. This mechanism involves:

  • Inhibition of IL-1β Release: The compound effectively reduces the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine.
  • Blocking ASC Aggregation: It interferes with the assembly of the ASC (apoptosis-associated speck-like protein containing a CARD) complex, crucial for inflammasome activation.
  • Direct Binding to NLRP3 Protein: Studies suggest that the compound binds directly to the NLRP3 protein, inhibiting its function without affecting other inflammasome pathways such as NLRC4 and AIM2 .

Biological Activity and Therapeutic Applications

Due to its inhibitory effects on the NLRP3 inflammasome, this compound has potential applications in treating various inflammatory diseases, including:

  • Autoimmune Disorders: By modulating inflammatory responses, it may alleviate symptoms in conditions such as rheumatoid arthritis.
  • Metabolic Syndrome: Targeting inflammation can be beneficial in managing obesity-related complications.
  • Neurodegenerative Diseases: Research suggests that inhibiting NLRP3 may protect against neuroinflammation associated with diseases like Alzheimer's .

Case Studies

Case Study 1: In Vivo Efficacy
In a study involving mouse models of acute myocardial infarction (AMI), treatment with this compound demonstrated protective effects by reducing myocardial damage and inflammation markers. The compound significantly lowered levels of IL-1β and improved cardiac function post-injury .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A series of analogues were synthesized to explore the structure-activity relationship concerning NLRP3 inhibition. Modifications to the sulfonamide group enhanced binding affinity and inhibitory potency against IL-1β release. These findings indicate that careful structural modifications can lead to more effective therapeutic agents targeting inflammatory pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound NameStructureUnique Features
4-chloro-N-phenylbenzenesulfonamideStructureLacks the phenylsulfamoyl group; simpler structure.
N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamideStructureComplex acetamide derivative; includes additional functional groups that may alter biological activity.
3,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamideStructureContains two chlorine substituents; potentially increased reactivity but may affect solubility and bioavailability.

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